SIRT5 inhibitor 5 mechanism of action
SIRT5 inhibitor 5 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of SIRT5 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Sirtuin 5 (SIRT5) is a critical NAD⁺-dependent deacylase, primarily located in the mitochondria, that plays a pivotal role in regulating cellular metabolism and redox homeostasis.[1][2][3] Unlike other sirtuins, SIRT5 exhibits robust desuccinylase, demalonylase, and deglutarylase activities, with comparatively weak deacetylase function.[2][3][4][5][6] It modulates key metabolic pathways, including the tricarboxylic acid (TCA) cycle, glycolysis, fatty acid oxidation, and the urea cycle, by removing these acidic acyl groups from lysine residues on target proteins.[1][2][3][7] The development of potent and selective SIRT5 inhibitors is a burgeoning field, offering therapeutic potential for various diseases, including cancer and metabolic disorders. This guide details the enzymatic mechanism of SIRT5, the modes of action for its inhibitors, key signaling pathways affected, and the experimental protocols used for their characterization.
SIRT5 Enzymatic Mechanism and Substrate Specificity
SIRT5 catalyzes the removal of negatively charged acyl groups (succinyl, malonyl, glutaryl) from protein lysine residues. This deacylation reaction is strictly dependent on NAD⁺ as a co-substrate.[2] During catalysis, the bond between the nicotinamide and ribose in NAD⁺ is cleaved. The acyl group from the lysine substrate is transferred to ADP-ribose, forming 2'-O-acyl-ADP-ribose. The reaction releases the deacylated protein, nicotinamide (NAM), and the O-acyl-ADP-ribose byproduct.[2] NAM, in turn, can act as a feedback inhibitor of the reaction.[2][8]
The unique substrate preference of SIRT5 is dictated by its crystal structure. Compared to other sirtuins, SIRT5 possesses a larger substrate-binding cavity containing three distinctive active site amino acid residues: Tyr102, Arg105, and Ala86.[1][3] The positively charged Arg105 and the polar Tyr102 are crucial for recognizing and binding the negatively charged carboxylate of the succinyl, malonyl, or glutaryl groups through electrostatic and hydrogen bond interactions.[1][9][10] This structural feature explains its high efficiency in removing these specific acyl groups.
Mechanisms of SIRT5 Inhibition
SIRT5 inhibitors primarily function by binding to the enzyme and preventing its catalytic activity, which leads to the hyper-acylation of its protein targets.[4] The most effective strategies have focused on competitive inhibition by mimicking either the acyl-lysine substrate or the NAD⁺ co-substrate.
Substrate-Competitive Inhibition
This is the most common and successful strategy for developing selective SIRT5 inhibitors. These molecules are designed to mimic the structure of succinyl-, malonyl-, or glutaryl-lysine, allowing them to bind to the active site and block access to natural substrates.
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Thioacyl Peptide Inhibitors: These are mechanism-based inhibitors. For example, a thiosuccinyl peptide can undergo the first step of the deacylation reaction to form a stalled covalent intermediate with the enzyme, effectively inactivating it.[11] Because other sirtuins do not efficiently recognize succinyl groups, these inhibitors are highly selective for SIRT5.[11]
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Carboxylic Acid-Containing Small Molecules: Compounds featuring a carboxylic acid group can mimic the negatively charged acyl moiety. For instance, 2-hydroxybenzoic acid derivatives utilize their carboxylate group to form strong electrostatic and hydrogen-bonding interactions with the key Tyr102 and Arg105 residues deep within the substrate-binding pocket.[10] Similarly, 3-thioureidopropanoic acid derivatives were designed to mimic glutaryl-lysine substrates and act as substrate-competitive inhibitors.[12]
Other Inhibition Mechanisms
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Nicotinamide (NAM): As a product of the sirtuin reaction, NAM acts as a non-competitive or feedback inhibitor. Interestingly, SIRT5's weak deacetylase activity shows unusual insensitivity to NAM inhibition (IC50 ≈ 1.6 mM), whereas its robust desuccinylase activity is potently inhibited (IC50 in the low micromolar range), similar to other sirtuins.[8] This differential sensitivity is a key biochemical feature of SIRT5.
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Broad-Spectrum Sirtuin Inhibitors: Several compounds inhibit multiple sirtuins, including SIRT5. Suramin, for example, inhibits SIRT5 but also affects SIRT1, SIRT2, and SIRT3, limiting its utility as a specific probe.[7][11]
Data on SIRT5 Inhibitors: Potency and Selectivity
The development of potent and selective inhibitors is crucial for studying SIRT5's biological functions. The table below summarizes the inhibitory activity of key compounds.
| Compound/Inhibitor Class | Type | SIRT5 IC₅₀ / Kᵢ | Selectivity Notes | Reference(s) |
| H3K9 Thiosuccinyl Peptide | Substrate-Competitive, Mechanism-Based | 5 µM | Highly selective; no inhibition of SIRT1-3 at 100 µM. | [11] |
| Suramin | Broad-Spectrum | 25 µM | Not selective; also inhibits SIRT1-3 (IC₅₀ values from 5-75 µM). | [11] |
| Nicotinamide | Product Inhibition | ~1.6 mM (deacetylation) Potent (µM range) (desuccinylation) | Differentially inhibits SIRT5's enzymatic activities. | [8] |
| Compound 47 (Pyrazolone) | Substrate-Competitive | 0.21 µM | Substantial selectivity over SIRT1-3 and SIRT6. | [12] |
| Compound 14 (Thioureidopropanoic acid) | Substrate-Competitive | 4.07 µM | High selectivity for SIRT5 over SIRT1-3 and 6. | [12] |
| Peptide 39 (CPS1 analogue) | Substrate-Competitive | 15.4 nM | Very potent peptide-based inhibitor. | [13] |
| Peptide 37 (CPS1 analogue) | Substrate-Competitive | Kᵢ = 4.3 µM | Good selectivity over SIRT1/2/3 (Kᵢ > 50 µM). | [13] |
| Compound 11 (2-hydroxybenzoic acid) | Substrate-Competitive | 26.4 µM | Highly selective over SIRT1, 2, and 3. | [10] |
Cellular Pathways and Consequences of SIRT5 Inhibition
By preventing the deacylation of its target proteins, SIRT5 inhibition can significantly alter major cellular processes, particularly mitochondrial metabolism.
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TCA Cycle: SIRT5 desuccinylates and activates isocitrate dehydrogenase 2 (IDH2) while desuccinylating and inhibiting succinate dehydrogenase (SDH).[1][2] Therefore, SIRT5 inhibition is predicted to decrease IDH2 activity and increase SDH activity.
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Glycolysis & Pyruvate Metabolism: SIRT5 activates glycolysis by demalonylating glyceraldehyde 3-phosphate dehydrogenase (GAPDH).[1][2][3] Conversely, it desuccinylates and inhibits pyruvate kinase M2 (PKM2), which can divert glycolytic intermediates into biosynthetic pathways like the pentose phosphate pathway.[1][2][3] SIRT5 inhibition can thus increase PKM2 activity, reduce cell proliferation in certain cancer types, and decrease glycolytic flux via effects on GAPDH.[1]
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Urea Cycle: SIRT5 activates carbamoyl phosphate synthetase 1 (CPS1), the rate-limiting enzyme in the urea cycle, through deacetylation.[6][14] Inhibition can lead to reduced CPS1 activity and impaired ammonia detoxification.[5]
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Ketogenesis: SIRT5 desuccinylates and activates 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2), a key enzyme in ketone body production.[1][2][6] SIRT5 inhibition would therefore be expected to decrease ketogenesis.
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Redox Homeostasis: SIRT5 regulates enzymes involved in reactive oxygen species (ROS) detoxification, including superoxide dismutase 1 (SOD1) and IDH2.[5] Its inhibition may lead to increased oxidative stress.
Key Experimental Protocols
Characterizing SIRT5 inhibitors requires a suite of biochemical and biophysical assays to determine potency, selectivity, and mechanism of action.
Enzymatic Inhibition Assay
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Objective: To quantify the potency (IC₅₀) of an inhibitor.
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Methodology:
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Reaction Mixture: Prepare a reaction buffer containing recombinant human SIRT5, NAD⁺, and the test inhibitor at various concentrations.
-
Initiation: Start the reaction by adding a specific acylated peptide substrate (e.g., a succinyl-lysine peptide).
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Detection: The rate of deacylation is measured. A common method is a trypsin-coupled fluorescence assay, where a fluorogenic substrate, upon deacylation by SIRT5, becomes susceptible to cleavage by trypsin, releasing a fluorescent signal.[10] Alternatively, a label-free mass spectrometry-based assay can be used to directly quantify the ratio of acylated substrate to deacylated product, offering high accuracy.[8]
-
Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Thermal Shift Assay (TSA)
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Objective: To confirm direct binding of an inhibitor to SIRT5 and assess its stabilizing effect.
-
Methodology:
-
Preparation: Mix recombinant SIRT5 with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins. Aliquot this mixture into wells containing either a buffer control or the test inhibitor.
-
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature of the plate.
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Data Acquisition: Measure the fluorescence at each temperature increment. As the protein unfolds, the dye binds, and fluorescence increases, creating a melting curve.
-
Analysis: The melting temperature (Tm) is the midpoint of this transition. A positive shift in Tm (ΔTm) in the presence of the inhibitor indicates direct binding and stabilization of the protein.[10][12]
-
Enzyme Kinetic Analysis
-
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive).
-
Methodology:
-
Perform the enzymatic inhibition assay as described above.
-
Measure the initial reaction velocities at various concentrations of the substrate while keeping the inhibitor concentration fixed.
-
Repeat this process for several different fixed inhibitor concentrations.
-
Plot the data using a double reciprocal plot (Lineweaver-Burk). The pattern of line intersections reveals the mechanism of inhibition. For substrate-competitive inhibitors, the lines will intersect on the y-axis.[12]
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Isothermal Titration Calorimetry (ITC)
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Objective: To directly measure the thermodynamic parameters of inhibitor binding (affinity Kₐ/Kₑ, enthalpy ΔH, entropy ΔS).
-
Methodology:
-
Load the SIRT5 protein into the sample cell of the calorimeter and the inhibitor into the injection syringe.
-
Inject small aliquots of the inhibitor into the protein solution.
-
Measure the minute heat changes that occur upon binding with each injection.
-
Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein to generate a binding isotherm, from which the thermodynamic parameters can be derived.[15]
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References
- 1. mdpi.com [mdpi.com]
- 2. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. scbt.com [scbt.com]
- 8. 34.237.233.138 [34.237.233.138]
- 9. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 10. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. air.unimi.it [air.unimi.it]
- 14. Sirtuin 5 - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
